

N-Desmethyl Topotecan: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Desmethyl Topotecan*

Cat. No.: *B027319*

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Introduction

N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a semi-synthetic analog of the natural product camptothecin. Topotecan is a potent inhibitor of topoisomerase I and is utilized as a chemotherapeutic agent in the treatment of various cancers.^[1]

Understanding the chemical and biological properties of **N-Desmethyl Topotecan** is crucial for a comprehensive grasp of Topotecan's pharmacology, metabolism, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the core chemical properties, mechanism of action, and relevant experimental protocols for **N-Desmethyl Topotecan**.

Chemical Properties

N-Desmethyl Topotecan shares the core quinoline-based pentacyclic ring structure of camptothecin. The key structural difference from its parent compound, Topotecan, is the absence of a methyl group on the nitrogen atom of the aminomethyl side chain at the C9 position.

Table 1: Core Chemical Properties of N-Desmethyl Topotecan

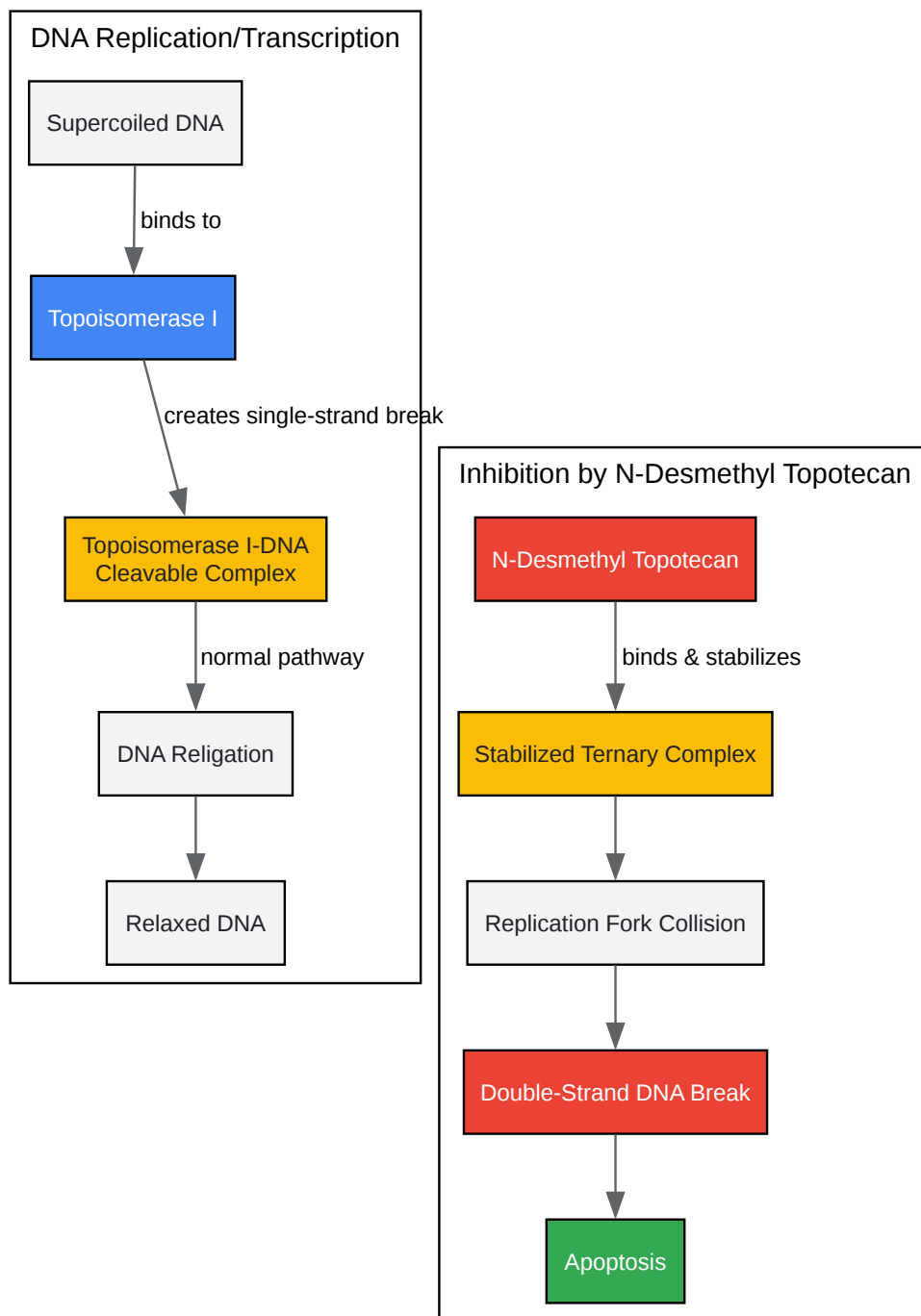
Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₁ N ₃ O ₅	[2]
Molecular Weight	407.42 g/mol	[2]
CAS Number	190710-79-3	
Melting Point	>138°C (decomposition)	
pKa (predicted)	11.27 ± 0.20	
Solubility	Soluble in DMSO and Methanol.	
Appearance	Yellow to Dark Yellow Solid	

Mechanism of Action: Topoisomerase I Inhibition

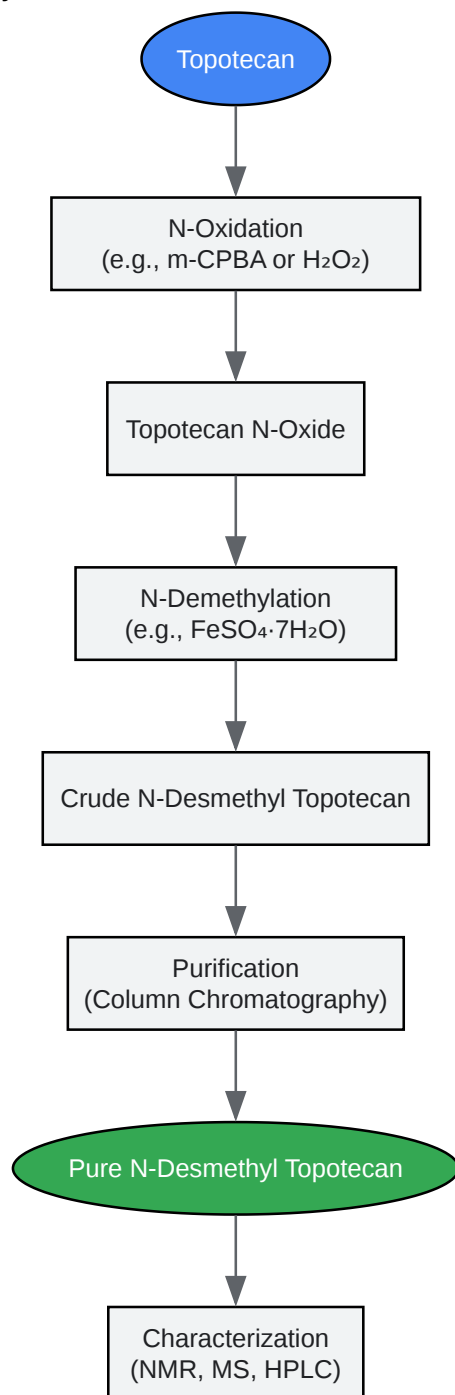
N-Desmethyl Topotecan, like its parent compound, exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[3] Topoisomerase I plays a critical role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the break.

The mechanism of inhibition by **N-Desmethyl Topotecan** involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1] By binding to this complex, **N-Desmethyl Topotecan** prevents the religation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the generation of a double-strand break in the DNA. Mammalian cells have limited capacity to repair these double-strand breaks, ultimately triggering apoptosis and cell death.[4]

Mechanism of Topoisomerase I Inhibition



Proposed Synthesis Workflow for N-Desmethyl Topotecan

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